molecular formula C18H18N4OS3 B2918509 N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351616-34-6

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2918509
CAS No.: 1351616-34-6
M. Wt: 402.55
InChI Key: LIAPPBGUONSCGI-UHFFFAOYSA-N
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Description

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a pyridin-2-ylmethylthio group and at position 2 with a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety. The compound's design aligns with strategies to optimize bioactivity through modular substitution on the thiadiazole scaffold, a common approach in medicinal chemistry .

Properties

IUPAC Name

N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS3/c23-15(18(8-2-3-9-18)14-7-5-11-24-14)20-16-21-22-17(26-16)25-12-13-6-1-4-10-19-13/h1,4-7,10-11H,2-3,8-9,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAPPBGUONSCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure that integrates multiple heterocyclic components. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core linked to a thiadiazole unit through a pyridine-derived thioether. This structural arrangement contributes to its potential biological activities and reactivity patterns in various chemical environments.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS₂
Molecular Weight350.45 g/mol
CAS Number872594-79-1
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds with thiadiazole structures have been shown to inhibit various enzymes involved in cancer progression, such as lipoxygenases (LOX) and tyrosine kinases. These enzymes play critical roles in tumorigenesis and inflammation.
  • Induction of Apoptosis : Thiadiazole derivatives can induce programmed cell death in cancer cells, which is crucial for developing effective anticancer therapies.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, thereby preventing the proliferation of cancer cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives:

  • Cell Line Studies : Compounds have shown promising cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

  • In vitro Studies : The compounds have exhibited activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been explored:

  • Mechanistic Insights : Inhibition of pro-inflammatory cytokines has been observed in certain thiadiazole derivatives, suggesting their use in treating inflammatory diseases .

Case Studies

  • Study on Lipoxygenase Inhibition : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against lipoxygenase enzymes. The results indicated significant enzyme inhibition correlating with cytotoxicity against specific cancer cell lines .
  • Cytotoxicity Assessment : In a comparative study using MTT assays, derivatives showed varying levels of cytotoxicity against different tumor cell lines. For instance, some compounds displayed IC50 values as low as 4.37 µM against HepG2 cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 significantly influencing biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Key References
Target Compound Pyridin-2-ylmethylthio 1-(Thiophen-2-yl)cyclopentanecarboxamide C₁₈H₁₇N₅OS₂ -
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) 2-(Piperidin-1-yl)ethylthio Benzamide C₁₆H₂₀N₄OS₂
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides Pyridinyl Carboxamide (variable aryl groups) C₉H₆N₄OS
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide 3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole 1-(Thiophen-2-yl)cyclopentanecarboxamide C₁₇H₁₈N₄O₃S

Key Observations :

  • Pyridine vs. Piperidine-containing analogs may exhibit enhanced solubility due to the basic nitrogen, whereas the pyridine group could improve metabolic stability .
  • Cyclopentanecarboxamide vs. Benzamide : The cyclopentane ring in the target compound adds conformational rigidity and may modulate lipophilicity compared to planar benzamide derivatives (e.g., ). This could influence membrane permeability and target binding .
  • Thiophene vs. In contrast, oxadiazole/isoxazole groups () introduce additional hydrogen-bond acceptors .

Physicochemical Properties

  • Molecular Weight (MW) : The target compound’s MW (~393.5 g/mol) exceeds the ideal range for oral bioavailability (≤500 g/mol), but this is mitigated by its balanced polar surface area from the pyridine and carboxamide groups .

Computational Insights

Density-functional theory (DFT) studies (–2) highlight the importance of exact exchange terms in modeling thiadiazole derivatives. For example, the pyridinylmethylthio group’s electron-withdrawing effects could stabilize the thiadiazole ring’s electron-deficient core, as predicted by hybrid functionals like B3LYP .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : React 1,3,4-thiadiazole precursors (e.g., N-phenylthiosemicarbazide) with cyclopentanecarboxylic acid derivatives under reflux with POCl₃ (90°C, 3 hours) to form the thiadiazole core .
  • Step 2 : Introduce the pyridinylmethylthio moiety via alkylation. Stir the thiadiazole intermediate with pyridin-2-ylmethyl halide and KOH in ethanol (2 hours) to form the thioether linkage .
  • Step 3 : Couple the thiophen-2-yl group using palladium-catalyzed cross-coupling (e.g., Suzuki reaction with aryl boronic acids, Pd(PPh₃)₄, K₃PO₄, reflux in H₂O/solvent mixtures) .
  • Purification : Recrystallize intermediates from DMSO/water (2:1) or ethanol-dioxane mixtures .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, pyridinyl signals at δ 8.2–8.8 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₂₀H₁₇N₅OS₃: 463.08) .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (1 mL/min) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for optimizing the substituents on the thiadiazole core to enhance bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkylthio, arylthio) using alkyl halides or aryl boronic acids .
  • Coupling Reagents : Use EDCI/HOBt or DCC to introduce carboxamide variants .
  • In Silico Docking : Screen substituent effects on target binding (e.g., using AutoDock Vina with protein PDB IDs) to prioritize synthetic targets .

Q. How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Statistical Validation : Apply two-tailed Student’s t-test with p ≤ 0.05 significance thresholds and report means ± SEM across ≥3 independent replicates .
  • Assay Standardization : Control solvent effects (e.g., DMSO ≤0.1% v/v) and use reference inhibitors (e.g., staurosporine for kinase assays) .
  • Dose-Response Curves : Generate 10-point dilution series (1 nM–100 µM) to minimize variability in IC₅₀ calculations .

Q. What methodologies address solubility challenges during in vitro testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the cyclopentane carboxamide .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide) via solvent evaporation .

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